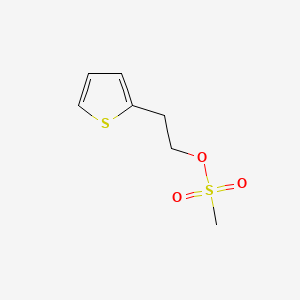
2-(2-Thienyl)ethyl methanesulphonate
Cat. No. B1598917
Key on ui cas rn:
61380-07-2
M. Wt: 206.3 g/mol
InChI Key: VUMFRFIVUQTAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05240925
Procedure details


To a flask was added 25.6 g. (0.20 mole) of 2-(2-thienyl)ethanol in 75 ml. of THF followed by 40.47 g. (0.40 mole) of triethylamine in 30 ml. of THF. The mixture was cooled to 5° C. and 34.4 g. (0.3 mole) of methanesulfonyl chloride in 20 ml. of THF was added dropwise over 20 minutes. The mixture exothermed to 20° C. and was kept at 20° C. during the methanesulfonyl chloride addition. An additional 150 ml. of THF was added to reduce the viscosity of the mixture after a precipitate had formed. After two hours, the reaction was quenched by the addition of 25 ml. of water which was followed by 25 ml of 10% aqueous hydrochloric acid and 200 ml. of ether. The ether layer was separated, washed with 50 ml. of 10% aqueous hydrochloric acid and twice with 75 ml. of saturated aqueous sodium bicarbonate solution, dried, and concentrated to give the 2-(2-thienyl)ethyl methanesulfonate, 38.0 g. (92.2% yield), as an oil.








Yield
92.2%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][OH:8].C(N(CC)CC)C.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>C1COCC1>[CH3:16][S:17]([O:8][CH2:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:19])=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)CCO
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a flask was added 25.6 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exothermed to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by the addition of 25 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of saturated aqueous sodium bicarbonate solution, dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)OCCC=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
